2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide, also known as EFPA, is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in medicinal chemistry. EFPA is a white crystalline powder with a molecular weight of 357.42 g/mol. This compound has a unique chemical structure that makes it an attractive candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide is not fully understood. However, it is believed that 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and oxidative stress.
Biochemical and Physiological Effects:
2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein that is involved in the regulation of the immune response. Additionally, 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have antioxidant properties, which help to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has several advantages for lab experiments. 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide is relatively easy to synthesize and has a high yield. 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide is also stable under standard laboratory conditions. However, 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has some limitations for lab experiments. 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide is relatively insoluble in water, which can make it difficult to use in certain experiments. Additionally, 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for the study of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide. One potential direction is the development of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide-based drugs for the treatment of cancer. 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have anti-cancer properties, and further research could lead to the development of more effective cancer treatments. Another potential direction is the study of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide's effects on the immune system. 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to inhibit the activity of NF-κB, and further research could lead to a better understanding of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide's immunomodulatory effects. Finally, further research could focus on improving the solubility of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide, which would make it more useful for certain lab experiments.
Synthesis Methods
2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide can be synthesized through a multi-step reaction process. The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide involves the reaction of 2-ethoxy-4-formylphenol and 2-ethoxyaniline with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide. The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has been optimized to achieve high yields and purity.
Scientific Research Applications
2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has shown potential in various scientific research applications. One of the most promising applications of 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide is in the field of medicinal chemistry. 2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and arthritis.
properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-23-16-8-6-5-7-15(16)20-19(22)13-25-17-10-9-14(12-21)11-18(17)24-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTILEURIGMUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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